molecular formula C15H14N4O2 B2707825 N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine CAS No. 18527-84-9

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine

Cat. No.: B2707825
CAS No.: 18527-84-9
M. Wt: 282.303
InChI Key: XZRKMLTVFCCYGB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is a compound that combines the structural features of indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while pyridine is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of 3-nitropyridine-2-amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: N-[2-(1H-indol-3-yl)ethyl]-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and a substituted phenyl group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an indole moiety and a methoxynaphthalene group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with a different substituent on the pyridine ring.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is unique due to the presence of both an indole and a nitropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKMLTVFCCYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320093
Record name N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18527-84-9
Record name N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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